molecular formula C11H14O2S B13492571 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one

2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one

Katalognummer: B13492571
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: ZRCYADIXLPUVQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one is an organic compound characterized by the presence of a phenyl group, a hydroxypropylthio group, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 1-phenylethan-1-one with 3-mercapto-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with aromatic amino acids in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((3-Hydroxypropyl)thio)-1-phenylethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    2-((3-Hydroxypropyl)thio)-1-phenylethan-1-amine: Similar structure but with an amine group instead of a ketone.

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

2-(3-hydroxypropylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C11H14O2S/c12-7-4-8-14-9-11(13)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI-Schlüssel

ZRCYADIXLPUVQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CSCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.